molecular formula C24H35N3O2 B4764347 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B4764347
M. Wt: 397.6 g/mol
InChI Key: LSGDWRSUSGQIOV-UHFFFAOYSA-N
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Description

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane, piperazine, and ethoxyphenyl groups. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The adamantane moiety is known for its stability and lipophilicity, while the piperazine ring is a common scaffold in drug design, often associated with central nervous system activity. The ethoxyphenyl group adds further complexity and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:

  • Formation of the Adamantane-Piperazine Intermediate: : The initial step involves the reaction of adamantane with piperazine under suitable conditions to form the adamantane-piperazine intermediate. This can be achieved through nucleophilic substitution reactions, often using a halogenated adamantane derivative and piperazine in the presence of a base.

  • Acylation with Ethoxyphenyl Acetic Acid: : The intermediate is then acylated with 4-ethoxyphenyl acetic acid or its derivatives. This step usually requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may target the ethoxy group or the piperazine ring, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the ethoxy group or piperazine ring.

    Reduction: Reduced forms of any carbonyl-containing intermediates.

    Substitution: Substituted derivatives at the piperazine or ethoxyphenyl positions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored as a potential therapeutic agent due to its structural features. It may exhibit activity against various neurological conditions, given the presence of the piperazine ring, which is common in central nervous system drugs.

    Biological Studies: The compound can be used in studies investigating the interaction of adamantane derivatives with biological targets, such as receptors or enzymes.

    Pharmacokinetics: Research can focus on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its pharmacokinetic profile.

Mechanism of Action

The mechanism of action of 2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is likely related to its interaction with specific molecular targets in the body. The piperazine ring suggests potential activity at neurotransmitter receptors, such as serotonin or dopamine receptors. The adamantane moiety may contribute to the compound’s ability to cross the blood-brain barrier and interact with central nervous system targets. The ethoxyphenyl group could further modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine moiety.

    Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.

Uniqueness

2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to the combination of the adamantane, piperazine, and ethoxyphenyl groups. This unique structure may confer distinct pharmacological properties, such as enhanced stability, lipophilicity, and potential central nervous system activity, setting it apart from other compounds with similar scaffolds.

Properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-2-29-22-5-3-21(4-6-22)25-23(28)17-26-7-9-27(10-8-26)24-14-18-11-19(15-24)13-20(12-18)16-24/h3-6,18-20H,2,7-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGDWRSUSGQIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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